
Pyridine, 3-(9H-fluoren-9-ylidenemethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-(9H-fluoren-9-ylidenemethyl)-, hydrochloride is a chemical compound with the molecular formula C19H14ClN It is a derivative of pyridine, which is a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(9H-fluoren-9-ylidenemethyl)-, hydrochloride typically involves the condensation of 9-fluorenone with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 3-(9H-fluoren-9-ylidenemethyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethylpyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 3-(9H-fluoren-9-ylidenemethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging studies.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of Pyridine, 3-(9H-fluoren-9-ylidenemethyl)-, hydrochloride involves its interaction with specific molecular targets. The fluorenylidene group can interact with biological macromolecules such as proteins and nucleic acids, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(9H-Fluoren-9-ylidenemethyl)pyridine: A similar compound without the hydrochloride group.
9-Fluorenone: A precursor in the synthesis of the compound.
3-Pyridinecarboxaldehyde: Another precursor used in the synthesis.
Uniqueness
Pyridine, 3-(9H-fluoren-9-ylidenemethyl)-, hydrochloride is unique due to the presence of both the fluorenylidene and pyridine moieties in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
3730-86-7 |
|---|---|
Fórmula molecular |
C19H14ClN |
Peso molecular |
291.8 g/mol |
Nombre IUPAC |
3-(fluoren-9-ylidenemethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C19H13N.ClH/c1-3-9-17-15(7-1)16-8-2-4-10-18(16)19(17)12-14-6-5-11-20-13-14;/h1-13H;1H |
Clave InChI |
OJYVEBBBAJBKCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CN=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


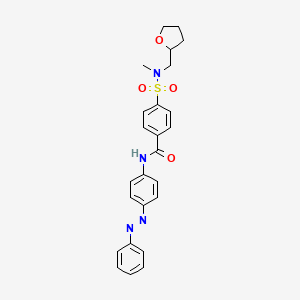
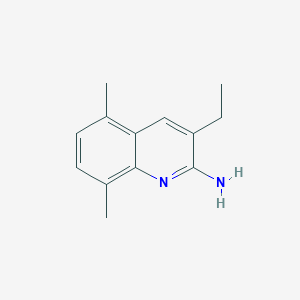
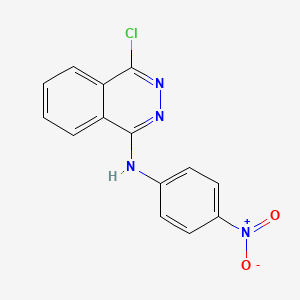
![1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one](/img/structure/B14142867.png)
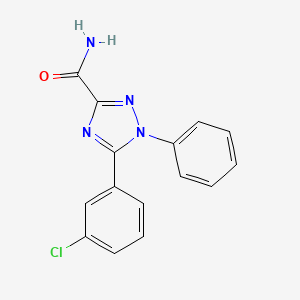
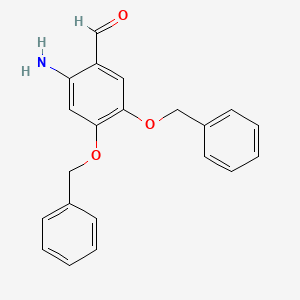
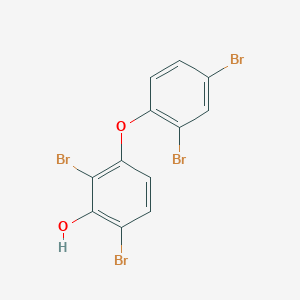
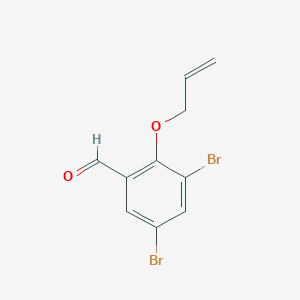
![(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione](/img/structure/B14142890.png)
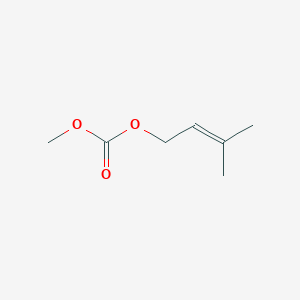
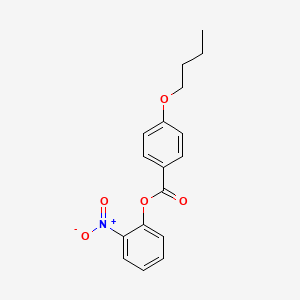
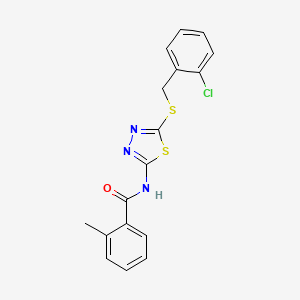
![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142926.png)
![2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B14142929.png)
